Potent FGFR Kinase Inhibition: Comparing 1-Ethyl-1H-pyrrolo[2,3-b]pyridine Derivatives
A derivative of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine, designated as compound 4h, demonstrates potent and selective inhibition against multiple fibroblast growth factor receptor (FGFR) isoforms. Its activity is quantitatively compared against the FGFR1-4 panel [1].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 values for FGFR1, FGFR2, FGFR3, and FGFR4: 7 nM, 9 nM, 25 nM, and 712 nM, respectively. |
| Comparator Or Baseline | A previously reported compound 1 (another 1H-pyrrolo[2,3-b]pyridine derivative) showed an IC50 of 1.9 μM against FGFR1 [1]. |
| Quantified Difference | Compound 4h exhibits over 270-fold greater potency against FGFR1 compared to compound 1 (7 nM vs. 1900 nM). |
| Conditions | In vitro enzymatic assays against a panel of FGFR isoforms (FGFR1-4). |
Why This Matters
This demonstrates that specific substitutions on the 1-Ethyl-1H-pyrrolo[2,3-b]pyridine scaffold can yield exceptionally potent FGFR inhibitors, far exceeding the activity of other in-class compounds, which is critical for lead optimization in oncology research.
- [1] Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. View Source
